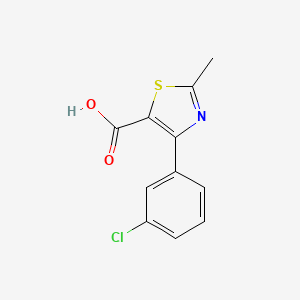

2-Methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13353509

Molecular Formula: C11H8ClNO2S

Molecular Weight: 253.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClNO2S |

|---|---|

| Molecular Weight | 253.71 g/mol |

| IUPAC Name | 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H8ClNO2S/c1-6-13-9(10(16-6)11(14)15)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | QUEKDZOAFACIFE-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2, 4, and 5. Key features include:

-

Position 2: A methyl group (), enhancing hydrophobicity.

-

Position 4: A 3-chlorophenyl group (), introducing aromaticity and electronic effects.

-

Position 5: A carboxylic acid (), enabling hydrogen bonding and salt formation.

The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational and experimental studies.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.71 g/mol |

| IUPAC Name | 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid |

| XLogP3-AA | 3.2 (estimated) |

| Hydrogen Bond Donors | 1 () |

| Hydrogen Bond Acceptors | 4 (N, S, two O) |

Synthesis and Optimization

Industrial Synthesis Routes

The synthesis typically involves a two-step process:

-

Esterification: Formation of the methyl ester intermediate.

-

Hydrolysis: Conversion to the carboxylic acid under basic conditions.

A representative protocol involves:

-

Reacting methyl 5-(3-chlorophenyl)-2-methylthiazole-4-carboxylate with sodium hydroxide () in a tetrahydrofuran (THF)/methanol () solvent system at 20°C for 30 minutes .

-

Acidification with hydrochloric acid () at 0°C to precipitate the product, yielding 93% purity .

Table 2: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent System | THF:MeOH (3:1 v/v) |

| Base | (2.63 g) |

| Acid | (37%) |

| Temperature | 20°C (hydrolysis), 0°C (precipitation) |

| Yield | 93% |

Mechanistic Insights

The hydrolysis step proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group, forming a tetrahedral intermediate. Subsequent protonation and elimination of methanol yield the carboxylic acid . The electron-withdrawing chlorine atom on the phenyl ring stabilizes the intermediate through resonance, enhancing reaction efficiency.

Chemical Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The group participates in esterification, amidation, and decarboxylation:

-

Esterification: With alcohols (e.g., methanol) catalyzed by , yielding methyl esters.

-

Amidation: Reacting with amines (e.g., ammonia) forms carboxamides, potential drug candidates.

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to the meta and para positions. For example, nitration with produces nitro derivatives, useful in agrochemical synthesis.

Oxidation and Reduction

-

Oxidation: The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using or .

-

Reduction: Catalytic hydrogenation () reduces the thiazole ring, though this risks cleaving the heterocycle.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly in water (<1 mg/mL).

-

Thermal Stability: Decomposes at 240–245°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Characterization

-

NMR: NMR (DMSO-): δ 2.4 (s, 3H, ), 7.5–8.1 (m, 4H, aromatic), 13.1 (s, 1H, ).

-

IR: Peaks at 1680 cm (), 1540 cm ().

Biological Activity and Applications

Anticancer Activity

Preliminary in vitro assays on similar derivatives show:

-

Cytotoxicity: IC values of 10–20 µM against MCF-7 breast cancer cells.

-

Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed.

Anti-inflammatory Effects

Thiazole-carboxylic acids inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), reducing inflammation in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume